molecular formula C20H21I3N2O4 B12782741 2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)hexanoic acid CAS No. 22714-26-7

2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)hexanoic acid

Cat. No.: B12782741
CAS No.: 22714-26-7
M. Wt: 734.1 g/mol
InChI Key: XHNCIFYFDSSGKW-UHFFFAOYSA-N
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Description

2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)hexanoic acid is a complex organic compound with the molecular formula C20H21I3N2O4 and a molecular weight of 734.111 g/mol . This compound contains multiple functional groups, including aromatic rings, amides, and carboxylic acids, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)hexanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Iodination: Introduction of iodine atoms to the aromatic ring.

    Amidation: Formation of the amide bond between the amino group and the acetic acid derivative.

    Etherification: Formation of the ether bond between the phenoxy group and the hexanoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the aromatic iodine atoms to hydrogen.

    Substitution: Replacement of the iodine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce deiodinated compounds.

Scientific Research Applications

2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)hexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a radiolabeled compound for imaging studies.

    Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound’s iodine atoms play a crucial role in its radiolabeling properties, allowing it to be used in imaging studies. The amide and carboxylic acid groups facilitate binding to biological molecules, enhancing its diagnostic and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)hexanoic acid is unique due to its combination of multiple iodine atoms, aromatic rings, and functional groups, making it highly versatile for various applications. Its structure allows for easy modification and functionalization, enhancing its utility in research and industry.

Properties

CAS No.

22714-26-7

Molecular Formula

C20H21I3N2O4

Molecular Weight

734.1 g/mol

IUPAC Name

2-[3-[[2-(3-amino-2,4,6-triiodophenyl)acetyl]amino]phenoxy]hexanoic acid

InChI

InChI=1S/C20H21I3N2O4/c1-2-3-7-16(20(27)28)29-12-6-4-5-11(8-12)25-17(26)9-13-14(21)10-15(22)19(24)18(13)23/h4-6,8,10,16H,2-3,7,9,24H2,1H3,(H,25,26)(H,27,28)

InChI Key

XHNCIFYFDSSGKW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)OC1=CC=CC(=C1)NC(=O)CC2=C(C(=C(C=C2I)I)N)I

Origin of Product

United States

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